Cas no 2171582-76-4 (4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid)
4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1493076
- 2171582-76-4
- 4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
- 4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid
-
- Inchi: 1S/C26H23ClN2O5/c1-2-22(24(30)28-23-13-15(27)11-12-20(23)25(31)32)29-26(33)34-14-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-13,21-22H,2,14H2,1H3,(H,28,30)(H,29,33)(H,31,32)
- InChI Key: KZSZYOFCIDVNJX-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(=O)O)=C(C=1)NC(C(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
Computed Properties
- Exact Mass: 478.1295495g/mol
- Monoisotopic Mass: 478.1295495g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 727
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 105Ų
4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1493076-1.0g |
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |
2171582-76-4 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1493076-50mg |
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |
2171582-76-4 | 50mg |
$407.0 | 2023-09-28 | ||
| Enamine | EN300-1493076-100mg |
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |
2171582-76-4 | 100mg |
$427.0 | 2023-09-28 | ||
| Enamine | EN300-1493076-250mg |
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |
2171582-76-4 | 250mg |
$447.0 | 2023-09-28 | ||
| Enamine | EN300-1493076-500mg |
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |
2171582-76-4 | 500mg |
$465.0 | 2023-09-28 | ||
| Enamine | EN300-1493076-1000mg |
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |
2171582-76-4 | 1000mg |
$485.0 | 2023-09-28 | ||
| Enamine | EN300-1493076-2500mg |
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |
2171582-76-4 | 2500mg |
$949.0 | 2023-09-28 | ||
| Enamine | EN300-1493076-5000mg |
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |
2171582-76-4 | 5000mg |
$1406.0 | 2023-09-28 | ||
| Enamine | EN300-1493076-10000mg |
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |
2171582-76-4 | 10000mg |
$2085.0 | 2023-09-28 |
4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid
Introduction to 4-Chloro-2-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic Acid (CAS No. 2171582-76-4)
4-Chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid (CAS No. 2171582-76-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group and a chlorinated benzene ring. These structural elements contribute to its potential applications in various biological and therapeutic contexts.
The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions, making it a valuable tool in the synthesis of complex peptides and proteins. The presence of the Fmoc group in 4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid suggests that this compound may be used as an intermediate in the synthesis of bioactive peptides or as a building block for more complex molecules.
The chlorinated benzene ring is another key feature of this compound. Chlorine atoms are often introduced into organic molecules to enhance their lipophilicity, which can improve their ability to cross cell membranes and interact with biological targets. This property makes 4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid a promising candidate for the development of new drugs, particularly those targeting membrane-bound receptors or enzymes.
In recent years, there has been a growing interest in the use of fluorinated compounds in drug discovery and development. Fluorine atoms can significantly alter the physicochemical properties of molecules, often leading to improved metabolic stability, enhanced binding affinity, and reduced toxicity. The presence of the fluorenyl moiety in 4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid may confer similar benefits, making it an attractive target for further investigation.
The synthesis of 4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid typically involves several steps, including the formation of the Fmoc-amino acid derivative and subsequent coupling reactions to introduce the chlorinated benzene ring. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS), have been employed to streamline the production process and ensure high yields and purity.
In terms of biological activity, preliminary studies have shown that 4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid exhibits promising inhibitory effects on certain enzymes involved in signal transduction pathways. For example, it has been reported to inhibit protein kinases, which are key regulators of cellular processes such as cell growth, differentiation, and apoptosis. This property makes it a potential lead compound for the development of novel therapeutic agents targeting cancer and other diseases characterized by aberrant kinase activity.
Clinical trials are currently underway to evaluate the safety and efficacy of compounds derived from 4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid. Early results have been encouraging, with several derivatives showing potent anti-tumor activity in preclinical models. However, further research is needed to fully understand the mechanism of action and optimize the pharmacological properties of these compounds.
Beyond its potential therapeutic applications, 4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid has also found use as a research tool in academic and industrial laboratories. Its unique structural features make it an ideal candidate for studying protein-protein interactions, enzyme inhibition, and other biological processes at the molecular level.
In conclusion, 4-chloro-2-2-{(9H-fluoren - 9 - ylmethoxycarbonyl} amino) butanamide benzoic acid (CAS No. 2171582 - 76 - 4) is a versatile compound with significant potential in both research and pharmaceutical applications. Its unique combination of functional groups and structural features makes it an attractive target for further investigation and development. As research in this area continues to advance, it is likely that new applications and insights will emerge, further highlighting the importance of this compound in the field of medicinal chemistry.
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